molecular formula C20H17F3N4O3 B2544311 AHR antagonist 2 CAS No. 2338747-54-7

AHR antagonist 2

Cat. No. B2544311
CAS RN: 2338747-54-7
M. Wt: 418.376
InChI Key: CSSGBPKFVJOAIZ-LBPRGKRZSA-N
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Description

AHR antagonist 2, also known as 2-Methyl-2H-pyrazole-3-carboxylic acid-(2-methyl-4-o-tolyl-azophenyl)-amide or CH-223191, is a compound that controls the biological activity of the aryl hydrocarbon receptor (AhR) .


Molecular Structure Analysis

The molecular structure of AHR antagonist 2 is complex. The full-length AhR encompasses various domains, including a bHLH, a PAS A, a PAS B, and transactivation domains . The 3D structures of AhR reveal structural details of its subdomains interactions as well as its interaction with other protein partners .


Chemical Reactions Analysis

AHR antagonist 2 interacts with the aryl hydrocarbon receptor (AhR) in a complex manner. It has been shown to inhibit TCDD-induced AhR transcription activity in HepG2 cells in vitro . Agonist-induced translocation of AhR from the cytoplasm to the nucleus was analyzed by western blotting .


Physical And Chemical Properties Analysis

The molecular formula of AHR antagonist 2 is C20H17F3N4O3, and it has a molecular weight of 418.37 . It appears as an off-white to light yellow solid .

Scientific Research Applications

Cancer Chemotherapy

The aryl hydrocarbon receptor (AhR) plays a significant role in various tumor types. AhR antagonists, like AHR antagonist 2, have shown promise in cancer chemotherapy. These antagonists exhibit tumor-specific pro-oncogenic and tumor suppressor-like functions. There is evidence that AhR-active pharmaceuticals may be effective in anticancer agents for single or combination cancer chemotherapies, particularly for breast and pancreatic cancers. This highlights the potential of AhR antagonists in targeted cancer treatment (Safe, Cheng, & Jin, 2017).

SARS-CoV-2 and Coronavirus Pathology

AHR antagonist 2 could play a role in managing coronavirus-infected patients. Research indicates that AHR is activated during coronavirus infection, impacting anti-viral immunity and lung basal cells associated with tissue repair. AhR antagonists like AHR antagonist 2 are proposed as candidate therapeutics for coronavirus management, offering a new avenue for treatment of diseases like COVID-19 (Giovannoni, Li, García, & Quintana, 2020).

AhR in Cell Physiology and Organ Homeostasis

AhR, traditionally associated with toxic and carcinogenic responses, is also an important regulator in cell physiology and organ homeostasis. AhR antagonists could help modulate the balance between differentiation and pluripotency in normal and transformed tumor cells, and regulate a large array of physiologically relevant genes. This application of AhR antagonists could be crucial in understanding and managing human diseases, making AhR a valuable diagnostic marker and therapeutic target (Mulero-Navarro & Fernández-Salguero, 2016).

Immunomodulation

AhR is a key factor in immunity and tissue homeostasis. AhR antagonists can affect immune disease outcomes by modifying AhR activity. This suggests their potential use in immunotherapy for autoimmune disorders and cancer. AhR can adapt immune cells to environmental conditions, playing a significant role in controlling disease outcomes (Shinde & McGaha, 2018).

Dietary Flavonoids and Cancer Treatment

Natural dietary chemicals, including flavonoids, can activate and/or inhibit the AhR signaling pathway. AhR antagonist 2 could be part of this process, affecting tumor growth, survival, migration, and invasion. This opens up a new method for cancer treatment, where AhR-targeted therapy, possibly including AhR antagonist 2, may become a valuable approach (Yang, Feng, Chen, Vaziri, & Zhao, 2019).

Mechanism of Action

AHR antagonist 2 works by blocking the binding of TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) to AhR in a dose-dependent manner . It suppresses the transcription of CYP1A1 in MM cells, confirming that AHR is functionally active in MM .

Future Directions

AHR has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . Understanding the role of AhR in immune responses will enhance our knowledge of AhR-mediated immune regulation in allergic diseases . This could help researchers understand the role of AhR in regulating immune responses in autoimmune diseases, cancers, metabolic syndromes, and infectious diseases .

properties

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSGBPKFVJOAIZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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